DL-Threonine

Description

Properties

IUPAC Name |

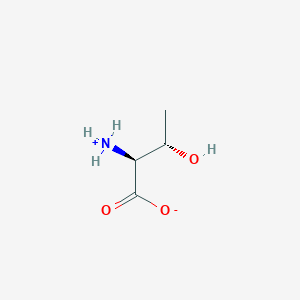

2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015364 | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |

| Record name | Allothreonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxy-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 144-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Threonine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of DL-Threonine, a racemic mixture of the essential amino acid Threonine. The information herein is intended to support laboratory research, scientific experimentation, and formulation development by providing key data points, standardized experimental protocols, and visual representations of relevant biological and experimental processes.

Core Physicochemical Data

This compound (IUPAC name: (2RS)-2-amino-3-hydroxybutanoic acid) is a polar, neutral amino acid. Its structure, containing both a hydroxyl (-OH) and a carboxyl (-COOH) group, dictates its physical and chemical behavior. The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | [1][2][3] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Appearance | White crystalline powder | |

| Taste | Slightly sweet | |

| Melting Point | ~244-245 °C (with decomposition) | |

| Boiling Point | 345.8 ± 32.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Conditions | Source(s) |

| Water Solubility | 200 g/L | 25 °C | |

| 20.1 g/100mL | 25 °C | ||

| Ethanol Solubility | Insoluble | - | |

| LogP (Octanol/Water) | -1.23 | - |

Table 3: Acid-Base Properties of Threonine

| Property | Value | Source(s) |

| pKa (α-carboxyl) | 2.09 | |

| pKa (α-amino) | 9.10 | |

| Isoelectric Point (pI) | 5.60 |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

¹H NMR: In D₂O, characteristic peaks for this compound hydrate (B1144303) are observed around 4.26 ppm (CH-α), 3.59 ppm (CH-β), and 1.33 ppm (CH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum of threonine shows characteristic absorption bands corresponding to its functional groups, including broad O-H and N-H stretching, C=O stretching of the carboxyl group, and C-O stretching of the alcohol.

-

UV-Vis Spectroscopy: this compound does not contain a chromophore that absorbs significantly in the near-UV and visible range. Its UV cutoff is typically observed in the far-UV region, around 230-232 nm.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of this compound in a laboratory setting.

This method is a standard pharmacopeial procedure for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a thin-walled capillary tube to a height of 2-4 mm. The sample should be well-compacted.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) in close proximity to a calibrated thermometer.

-

Initial Rapid Determination: A preliminary determination is often performed with a rapid heating rate (e.g., 10-20 °C/min) to find the approximate melting range.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 5-10 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For this compound, decomposition is typically observed along with melting.

This protocol determines the saturation solubility of this compound in water at a specific temperature.

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of deionized water in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. Alternatively, the solution can be centrifuged or filtered (using a filter that does not absorb the solute) to separate the solid from the saturated liquid phase.

-

Sample Analysis: A precisely known mass or volume of the clear, saturated supernatant is transferred to a pre-weighed container.

-

Solvent Evaporation: The water is evaporated from the sample at an elevated temperature (e.g., in a drying oven at 60-80 °C) until a constant weight of the dry solid is achieved.

-

Calculation: The solubility is calculated based on the mass of the dissolved this compound and the corresponding mass or volume of the water.

This method determines the acid dissociation constants (pKa values) of this compound's ionizable groups.

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

-

pH Meter Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration Setup: A known volume of the this compound solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.

-

Acidic Titration (Optional but recommended): The solution is first titrated with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate all functional groups. The pH is recorded after each incremental addition of acid until a low pH (e.g., ~1.5) is reached.

-

Basic Titration: The resulting acidic solution (or a fresh sample) is then titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until a high pH (e.g., ~12.5) is reached.

-

Data Analysis: The pH values are plotted against the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points). The pKa of the carboxyl group (pKa₁) is the first to be determined, followed by the pKa of the amino group (pKa₂).

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the use of this compound in a research context.

Threonine is a crucial substrate in two fundamental cellular processes: protein synthesis and post-translational modification via phosphorylation.

Caption: Role of Threonine in protein synthesis and phosphorylation.

This diagram outlines the logical flow for determining the pKa values of this compound using potentiometric titration.

Caption: Experimental workflow for pKa determination by titration.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DL-Threonine Synthesis Methods for Research Applications

This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, a crucial amino acid in various research and pharmaceutical applications. The document details both classical chemical synthesis routes and modern enzymatic strategies, offering comparative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

Introduction to Threonine Synthesis

Threonine is an essential amino acid with two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. While L-threonine is the naturally occurring isomer used in protein biosynthesis, the racemic mixture this compound and the individual D-isomer are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The methods for producing this compound for research applications can be broadly categorized into chemical synthesis and enzymatic synthesis, each with distinct advantages and challenges in terms of yield, stereocontrol, and scalability.

Chemical Synthesis of this compound

Chemical methods provide robust and scalable routes to this compound, typically resulting in a racemic mixture of stereoisomers that may require subsequent resolution.

Glycine-Acetaldehyde Condensation Method

One of the most established methods involves the condensation of glycine (B1666218) with acetaldehyde (B116499).[1] The reaction is typically mediated by a copper(II) salt, which forms a copper-glycinate complex. This complex then undergoes an aldol-like reaction with acetaldehyde to produce a threonine-copper complex. The mixture of diastereomers (threonine and allothreonine) is formed, with the threo form often favored. Subsequent removal of the copper ion yields this compound.[1] A significant drawback is the need to separate the this compound from the DL-allothreonine isomer, often through fractional crystallization, which can lower the overall yield.[1]

Crotonic Acid Method

Another classical approach begins with crotonic acid. The synthesis involves the alpha-functionalization of crotonic acid using reagents like mercury(II) acetate, followed by subsequent steps to introduce the amino and hydroxyl groups to form the threonine backbone.[2]

Chemical Synthesis Pathways Visualization

The following diagram illustrates the logical flow of the two primary chemical synthesis routes for this compound.

Enzymatic and Chemoenzymatic Synthesis

Biocatalytic methods offer high specificity and operate under mild conditions, making them attractive for producing specific stereoisomers of threonine. These methods include direct synthesis and the resolution of racemic mixtures.

Direct Synthesis via Threonine Aldolases

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine and an aldehyde. Specifically, L-threonine acetaldehyde-lyase (EC 4.1.2.5) can catalyze the reaction between glycine and acetaldehyde to form L-threonine. Similarly, D-threonine aldolases can produce D-threonine. While these enzymes offer excellent control over the stereochemistry at the α-carbon, they often exhibit only moderate stereoselectivity at the β-carbon, leading to mixtures of diastereomers.

Kinetic Resolution of this compound

Kinetic resolution is a powerful strategy to isolate a single enantiomer from a racemic mixture. This involves using an enzyme that selectively acts on one of the enantiomers, allowing for the separation of the unreacted, desired enantiomer.

-

Using L-Threonine Deaminase: L-threonine deaminase (also known as L-threonine dehydratase) specifically converts L-threonine into 2-oxobutyrate and ammonia. When applied to a this compound mixture, the L-enantiomer is consumed, leaving behind optically pure D-threonine, which can then be isolated.

-

Using Other Hydrolases: Another approach involves the chemical acylation of this compound, followed by selective enzymatic hydrolysis of the acyl group from one enantiomer using an acetylhydrolase, enabling the separation of the D- and L-forms.

Enzymatic Synthesis & Resolution Workflow

The diagram below outlines the workflows for both direct enzymatic synthesis and the kinetic resolution of this compound.

References

An In-depth Technical Guide to the Discovery and Historical Significance of Threonine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, the last of the twenty common proteinogenic amino acids to be discovered, holds a unique position in biochemistry due to its two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive overview of the discovery of threonine and the subsequent identification and characterization of its stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. It delves into their historical significance and their evolving roles in fundamental research and pharmaceutical development. This document details the distinct physicochemical properties of each stereoisomer, outlines key experimental protocols for their separation and synthesis, and explores the critical role of L-threonine's stereochemistry in cellular signaling.

Introduction: The Late Arrival of a Crucial Amino Acid

The discovery of threonine in 1935 by William Cumming Rose and his colleagues at the University of Illinois marked a pivotal moment in nutritional science.[1][2] Their work, which aimed to identify all essential amino acids necessary for mammalian growth, revealed the existence of a previously unknown α-amino-β-hydroxybutyric acid.[2] This discovery completed the roster of the 20 common amino acids that form the building blocks of proteins. The name "threonine" was chosen due to its structural similarity to threonic acid.[3]

Threonine is one of only two proteinogenic amino acids, the other being isoleucine, that possesses two stereogenic centers. This results in the existence of four possible stereoisomers, each with a unique three-dimensional arrangement of its atoms.[3] The four stereoisomers are L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid), D-threonine ((2R,3S)-2-amino-3-hydroxybutanoic acid), L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid), and D-allothreonine ((2R,3R)-2-amino-3-hydroxybutanoic acid).

The Stereoisomers of Threonine: A Comparative Overview

The distinct spatial arrangement of the functional groups in each threonine stereoisomer results in different physical, chemical, and biological properties. L-threonine is the naturally occurring, biologically active form incorporated into proteins during translation. The other stereoisomers are found less commonly in nature but have garnered significant interest for their applications in synthetic chemistry and drug design.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of the four stereoisomers of threonine.

| Property | L-Threonine (2S,3R) | D-Threonine (2R,3S) | L-allothreonine (2S,3S) | D-allothreonine (2R,3R) |

| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol | 119.12 g/mol | 119.12 g/mol | 119.12 g/mol |

| Melting Point (°C) | 255-257 (decomposes) | 255-257 (decomposes) | 272 (decomposes) | 278 (decomposes) |

| Optical Rotation [α]D | -28.3° (c=2, H₂O) | +28.3° (c=2, H₂O) | +9.0° (c=2, H₂O) | -9.0° (c=5, H₂O) |

| Water Solubility | Soluble | Soluble | Slightly Soluble | Soluble |

| CAS Number | 72-19-5 | 632-20-2 | 28954-12-3 | 24830-94-2 |

Historical and Current Significance of Threonine Stereoisomers

The significance of threonine's stereoisomers has evolved from a fundamental nutritional discovery to a key area of interest in drug development and biotechnology.

-

L-Threonine: As an essential amino acid, L-threonine's primary significance lies in its role in protein synthesis and various metabolic pathways. It is a crucial component of many proteins and serves as a precursor for the biosynthesis of other amino acids like glycine (B1666218) and serine. L-threonine is also involved in the formation of collagen and elastin, and its hydroxyl group can be a site for post-translational modifications such as glycosylation and phosphorylation, which are critical for protein function and signaling.

-

D-Threonine: While not incorporated into proteins in higher organisms, D-threonine has emerged as a valuable chiral building block in the synthesis of pharmaceuticals. Its unnatural configuration can impart desirable properties to drug candidates, such as increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. D-threonine is used in the development of peptidomimetic drugs, including those with applications as peripheral opioid receptor antagonists and analgesics.

-

Allothreonine (L- and D-): The diastereomers of threonine, L-allothreonine and D-allothreonine, are rare in nature. However, they have been identified in some natural products, including certain antibiotics. Like D-threonine, allothreonine isomers serve as important chiral synthons in organic chemistry. For example, D-allothreonine is a component of some bacterial peptido-lipids. The unique stereochemistry of allothreonines makes them valuable starting materials for the synthesis of complex molecules with specific biological activities.

Experimental Protocols

The separation and synthesis of threonine stereoisomers are crucial for their study and application. The following sections provide an overview of key experimental methodologies.

Separation of Threonine Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers.

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation.

Typical Protocol:

-

Column Selection: A variety of chiral columns are available, with polysaccharide-based and macrocyclic antibiotic-based CSPs being common choices for amino acid separation. The selection depends on the specific stereoisomers to be separated and the desired resolution.

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer. The exact composition and pH are optimized to achieve the best separation. For example, a mobile phase of methanol/water with a small amount of acid (e.g., formic acid or acetic acid) is often used.

-

Sample Preparation: The mixture of threonine stereoisomers is dissolved in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Temperature: Column temperature is often controlled to improve reproducibility and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for underivatized amino acids.

-

-

Data Analysis: The retention times of the peaks are used to identify the different stereoisomers, and the peak areas are used for quantification.

Diastereomeric Crystallization

This classical method for resolving enantiomers involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated by fractional crystallization.

Principle: A racemic mixture of threonine is reacted with a chiral resolving agent to form diastereomeric salts. Due to their different solubilities, one diastereomer will preferentially crystallize from a supersaturated solution.

Typical Protocol:

-

Formation of Diastereomeric Salts: The racemic threonine is dissolved in a suitable solvent and treated with a chiral resolving agent (e.g., a chiral acid or base).

-

Crystallization: The solution is slowly cooled or the solvent is partially evaporated to induce crystallization. Seeding with a small crystal of the desired diastereomer can facilitate the process.

-

Isolation: The crystallized diastereomer is separated from the mother liquor by filtration.

-

Liberation of the Enantiomer: The purified diastereomer is then treated to remove the resolving agent, yielding the optically pure enantiomer of threonine.

-

Recovery: The other enantiomer can often be recovered from the mother liquor.

Synthesis of D-Threonine from L-Threonine

The conversion of the readily available L-threonine to its unnatural D-enantiomer is a valuable synthetic transformation.

Principle: This process often involves an inversion of the stereochemistry at the α-carbon. One common method involves the formation of an oxazoline (B21484) intermediate.

Typical Protocol:

-

Protection of Functional Groups: The amino and carboxyl groups of L-threonine are protected to prevent unwanted side reactions.

-

Oxazoline Formation: The protected L-threonine is treated with a reagent such as thionyl chloride, which facilitates the formation of an oxazoline ring. This step proceeds with inversion of configuration at the β-carbon.

-

Hydrolysis of the Oxazoline: The oxazoline ring is then hydrolyzed under acidic or basic conditions. This step can be controlled to achieve inversion at the α-carbon.

-

Deprotection: The protecting groups are removed to yield D-threonine.

-

Purification: The final product is purified by recrystallization or chromatography.

Mandatory Visualizations

Signaling Pathway: L-Threonine and the PI3K/Akt/mTOR Pathway

L-threonine, beyond its role as a building block for proteins, acts as a signaling molecule that can influence cell growth and proliferation. One of the key pathways it modulates is the PI3K/Akt/mTOR pathway, which is a central regulator of cell metabolism, growth, and survival.

Caption: L-Threonine stimulates the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Chiral HPLC Separation of Threonine Stereoisomers

The following diagram illustrates a typical workflow for the separation of threonine stereoisomers using chiral HPLC.

Caption: A logical workflow for the separation of threonine stereoisomers.

Logical Relationship: The Four Stereoisomers of Threonine

This diagram illustrates the stereochemical relationships between the four isomers of threonine.

Caption: Stereochemical relationships between threonine isomers.

Conclusion

The discovery of threonine and the subsequent exploration of its stereoisomers have had a profound impact on our understanding of biochemistry and have opened new avenues for drug development. From the essential role of L-threonine in nutrition and cellular signaling to the application of its "unnatural" stereoisomers as chiral building blocks for novel therapeutics, the study of threonine continues to be a vibrant area of research. The detailed methodologies for separation and synthesis, coupled with a deeper understanding of the biological significance of each stereoisomer, provide researchers and drug development professionals with the tools and knowledge to further exploit the unique properties of these fascinating molecules. The ongoing investigation into the nuanced roles of threonine stereoisomers promises to yield further insights into biological processes and contribute to the development of next-generation pharmaceuticals.

References

DL-Threonine as a racemic mixture in biochemical studies

An In-depth Technical Guide to the Use of DL-Threonine as a Racemic Mixture in Biochemical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a racemic mixture containing equal amounts of two stereoisomers: L-Threonine and D-Threonine. In the realm of biochemical and pharmaceutical research, the use of such a mixture necessitates a nuanced understanding of the distinct biological fates and activities of each enantiomer. While L-Threonine is an essential proteinogenic amino acid deeply integrated into mammalian metabolism and signaling, D-Threonine is generally considered a "non-natural" amino acid with a separate metabolic pathway.[1] This guide provides a comprehensive technical overview for researchers utilizing this compound, focusing on the differential metabolism of its components, relevant signaling pathways, and detailed experimental protocols to dissect their respective effects.

Core Concepts: The Dichotomy of D- and L-Threonine

When this compound is introduced into a biological system, it does not act as a single entity. Instead, it presents two distinct molecules that are handled by different enzymatic machinery.

-

L-Threonine: The biologically active isomer, readily transported into cells and utilized for protein synthesis, post-translational modifications (such as phosphorylation and glycosylation), and as a precursor for other essential biomolecules like glycine (B1666218) and acetyl-CoA.[2][] It also acts as a signaling molecule, influencing key cellular pathways.[4]

-

D-Threonine: This isomer is not incorporated into proteins during synthesis in mammalian cells.[1] Its primary metabolic route is oxidative deamination by the FAD-dependent enzyme D-amino acid oxidase (DAAO), which is present in various tissues, particularly the liver and kidneys.

This fundamental difference is critical in experimental design and data interpretation. The observed effects of this compound are a composite of the actions of both isomers.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding the metabolism and enzymatic handling of threonine isomers.

Table 1: Comparative Metabolic Fate of L-Threonine and D-Threonine

| Feature | L-Threonine | D-Threonine |

| Primary Role | Protein synthesis, precursor for glycine & acetyl-CoA, signaling molecule | Primarily a substrate for catabolism; used as a chiral building block in pharmaceutical synthesis |

| Primary Metabolic Pathway | 1. Threonine Dehydrogenase Pathway2. Threonine Dehydratase Pathway3. Threonine Aldolase Pathway | Oxidative deamination by D-Amino Acid Oxidase (DAAO) |

| Key Metabolites | Glycine, Acetyl-CoA, Pyruvate, α-ketobutyrate | α-keto-β-hydroxybutyrate, Ammonia (NH₃), Hydrogen Peroxide (H₂O₂) |

| Incorporation into Proteins | Yes | No (in mammals) |

| Signaling Involvement | mTOR, PI3K/Akt, MAPK, NF-κB pathways | Not well-documented in mammalian signaling pathways |

Table 2: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with D-Amino Acid Substrates

Note: Kinetic parameters can vary significantly based on the enzyme source (species) and assay conditions. The data below is compiled from studies on human DAAO (hDAAO) and serves as a reference.

| D-Amino Acid Substrate | Apparent Kₘ (mM) | Apparent kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (s⁻¹mM⁻¹) |

| D-Serine | 1.8 - 8.9 | 3.5 - 5.1 | 0.5 - 2.2 |

| D-Alanine | 1.4 - 7.2 | 4.8 - 6.9 | 0.9 - 3.4 |

| D-Proline | 1.0 - 4.5 | 3.9 - 5.5 | 1.2 - 3.9 |

| D-Cysteine | 0.7 | 25.0 | 35.7 |

| D-Tyrosine | 0.5 | 29.0 | 58.0 |

| D-Phenylalanine | 0.4 | 24.0 | 60.0 |

| D-Tryptophan | 0.3 | 21.0 | 70.0 |

| D-Threonine | Not explicitly found in a comprehensive table for hDAAO, but expected to be a substrate. | N/A | N/A |

Data compiled from multiple sources, including Biochemical Properties of Human D-Amino Acid Oxidase. The lack of readily available kinetic data for D-Threonine with human DAAO highlights a research gap.

Mandatory Visualizations

Caption: Differential fate of this compound isomers in a biological system.

Caption: L-Threonine signaling and metabolic pathways.

Caption: Catabolism of D-Threonine via D-Amino Acid Oxidase (DAAO).

Caption: Experimental workflow for comparative analysis of threonine isomers.

Experimental Protocols

The following protocols provide a framework for investigating the biochemical effects of this compound and its constituent isomers.

Protocol 1: Preparation of this compound Stock Solutions for Cell Culture

Objective: To prepare sterile, high-concentration stock solutions of this compound for use in cell culture experiments.

Materials:

-

This compound powder (Sigma-Aldrich, Cat# T1520 or equivalent)

-

Cell culture grade water or Phosphate-Buffered Saline (PBS)

-

0.22 µm sterile syringe filters

-

Sterile conical tubes (15 mL or 50 mL)

Procedure:

-

Calculate Mass: Determine the mass of this compound powder needed to make a desired stock concentration (e.g., 100 mM). The molecular weight of threonine is 119.12 g/mol .

-

For 10 mL of a 100 mM stock: 0.1 L * 0.1 mol/L * 119.12 g/mol = 0.119 g

-

-

Dissolution: Weigh the this compound powder and add it to a sterile conical tube. Add approximately 80% of the final volume of cell culture grade water or PBS.

-

Solubilization: Vortex thoroughly. If solubility is an issue, gentle warming in a 37°C water bath can aid dissolution. Threonine's solubility in water is approximately 97 mg/mL.

-

pH Adjustment (Optional but Recommended): Check the pH of the solution. Adjust to a physiological pH (7.2-7.4) using sterile 1 M NaOH or 1 M HCl. This is crucial to prevent pH shock to the cells upon addition to the culture medium.

-

Final Volume: Bring the solution to the final desired volume with sterile water or PBS.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2: Cell Viability Assay (MTS) to Compare D-, L-, and this compound

Objective: To quantitatively assess and compare the effects of D-Threonine, L-Threonine, and this compound on the viability and proliferation of a mammalian cell line (e.g., HEK293, HepG2).

Materials:

-

Mammalian cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

Sterile stock solutions of D-, L-, and this compound (see Protocol 1)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Treatment Preparation: Prepare serial dilutions of each threonine stock solution (D-, L-, and DL-) in culture medium to achieve final concentrations ranging from physiological levels to supraphysiological levels (e.g., 0 mM, 0.1 mM, 1 mM, 5 mM, 10 mM, 20 mM).

-

Cell Treatment: Carefully remove the overnight medium from the cells and replace it with 100 µL of the prepared treatment media. Include a "medium only" control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only wells).

-

Normalize the absorbance values to the untreated control (0 mM Threonine) to determine the percent viability.

-

Plot percent viability versus concentration for each threonine isomer and the racemic mixture to generate dose-response curves.

-

Protocol 3: Chiral HPLC Analysis of Threonine Enantiomers in Culture Medium

Objective: To quantify the uptake of D- and L-Threonine from the cell culture medium when cells are treated with the DL-racemic mixture.

Materials:

-

HPLC system with a chiral column (e.g., Astec CHIROBIOTIC T)

-

Mobile phase (e.g., water:methanol:formic acid)

-

Threonine enantiomer standards (D- and L-Threonine)

-

Cell culture samples (supernatants from cells treated with this compound)

-

Centrifugal filters (e.g., 10 kDa MWCO) for sample deproteinization

Procedure:

-

Sample Collection: Collect aliquots of the cell culture medium at different time points (e.g., 0, 24, 48 hours) from cells treated with a known concentration of this compound.

-

Sample Preparation:

-

Centrifuge the collected medium at high speed (e.g., 10,000 x g) to pellet any cells or debris.

-

Deproteinize the supernatant by passing it through a 10 kDa MWCO centrifugal filter to prevent protein contamination of the HPLC column.

-

-

Standard Curve Generation: Prepare a series of standards containing known concentrations of both D- and L-Threonine to generate a standard curve for quantification.

-

HPLC Analysis:

-

Set up the HPLC system with the chiral column and the appropriate mobile phase. A common mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of water, methanol, and an acid modifier like formic acid.

-

Inject the prepared standards and samples onto the column.

-

Run the separation method, which will resolve the D- and L-enantiomers into two distinct peaks.

-

-

Data Analysis:

-

Identify the peaks for D- and L-Threonine based on the retention times of the standards.

-

Integrate the peak areas for each enantiomer in the samples.

-

Quantify the concentration of each isomer using the standard curve.

-

Calculate the uptake rate by determining the decrease in concentration of each isomer in the medium over time.

-

Conclusion

The use of this compound in biochemical studies offers a unique model to investigate stereospecific metabolic and signaling processes. While L-Threonine participates in a wide array of anabolic and regulatory functions, D-Threonine is primarily destined for catabolism via D-amino acid oxidase. Researchers and drug development professionals must account for this dual activity. The observed phenotype or biochemical outcome of using a racemic mixture is the net result of L-isomer-driven growth and signaling pathways, counterbalanced or complemented by the metabolic consequences of D-isomer degradation, including the production of reactive oxygen species. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate a more rigorous and insightful investigation into the distinct and combined effects of threonine enantiomers.

References

A Technical Guide to the Spectroscopic Identification of Threonine Isomers

For Researchers, Scientists, and Drug Development Professionals

Threonine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The precise identification of these isomers is critical in various fields, from fundamental biochemical research to pharmaceutical development, as their biological activities can differ significantly. This guide provides an in-depth overview of the spectroscopic properties of threonine isomers and detailed methodologies for their identification.

Spectroscopic Properties for Isomer Differentiation

The subtle structural differences between threonine isomers can be elucidated using a variety of spectroscopic techniques. Each method offers unique insights into their molecular structure and chirality.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of molecules, which are sensitive to their three-dimensional arrangement.

Infrared (IR) Spectroscopy: While the IR spectra of the four isomers show broad similarities due to the presence of the same functional groups (amino, carboxyl, and hydroxyl), there are discernible differences in the fingerprint region (below 1500 cm⁻¹) that can aid in distinguishing diastereomers.[1][2] For instance, the bending and stretching vibrations involving the C-O and N-H bonds can be influenced by the different spatial arrangements of the substituents around the chiral centers.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to IR spectroscopy. Polarized Raman studies on single crystals of L-threonine have allowed for detailed assignment of vibrational modes.[3][4] Differences in the Raman spectra between diastereomers can be observed in the regions associated with skeletal vibrations and the vibrational modes of the CH and CH₃ groups. Raman Optical Activity (ROA), a technique that measures the small difference in the Raman scattering of right- and left-circularly polarized light, is a powerful tool for determining the absolute configuration of chiral molecules like the threonine isomers.

Terahertz Time-Domain Spectroscopy (THz-TDS)

Terahertz (THz) spectroscopy probes low-frequency intermolecular vibrations, such as those associated with hydrogen bonding networks in the solid state. This technique has proven to be highly effective in differentiating threonine isomers. Enantiomeric pairs (L- and D-threonine; L- and D-allo-threonine) exhibit nearly identical THz spectra, while diastereomers show distinct absorption peaks. For example, L-threonine has characteristic peaks at approximately 1.42 THz and 2.14 THz, whereas L-allo-threonine shows peaks at around 1.63 THz and 2.16 THz. These differences arise from the distinct hydrogen bond configurations and lattice vibrations in their crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution.

¹H NMR: The proton NMR spectra of the threonine isomers will show signals for the α-proton, β-proton, and the methyl group protons. The chemical shifts and coupling constants (J-values) of the α- and β-protons are particularly sensitive to the relative stereochemistry. Diastereomers will exhibit different chemical shifts and coupling constants for these protons due to the different magnetic environments. While enantiomers will have identical ¹H NMR spectra in an achiral solvent, the use of chiral solvating agents or chiral shift reagents can induce chemical shift differences, allowing for their differentiation.

¹³C NMR: Similar to ¹H NMR, the ¹³C chemical shifts of the carbon atoms, especially the α- and β-carbons, will differ between diastereomers.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio. While the four threonine isomers have the same molecular weight and will not be distinguished by a simple mass spectrum, coupling mass spectrometry with a separation technique like liquid chromatography (LC) or by analyzing their fragmentation patterns can enable their identification.

LC-MS/MS: By using a chiral chromatography column, the four isomers can be separated based on their differential interactions with the chiral stationary phase. The separated isomers can then be detected by the mass spectrometer, allowing for their individual identification and quantification. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns for the isomers, which may show subtle differences in the relative intensities of fragment ions.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for the spectroscopic differentiation of threonine isomers.

Table 1: Terahertz Absorption Peaks for Threonine Isomers

| Isomer | Peak 1 (THz) | Peak 2 (THz) |

| L-threonine | 1.42 | 2.14 |

| L-allo-threonine | 1.63 | 2.16 |

Note: D-threonine and D-allo-threonine are expected to have the same THz absorption peaks as their L-enantiomers.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Threonine Diastereomers in D₂O

| Isomer | Hα (ppm) | Hβ (ppm) | Jαβ (Hz) |

| L-threonine | ~3.6 | ~4.2 | ~4.5 |

| L-allo-threonine | ~3.8 | ~4.3 | ~3.9 |

Note: These are approximate values and can vary depending on the solvent and pH. Enantiomers will have identical spectra in achiral solvents.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the identification of threonine isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a solid threonine isomer sample.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve approximately 1-2 mg of the threonine isomer in a minimal amount of a volatile solvent (e.g., water or methanol).

-

Deposit a drop of the solution onto a clean, dry infrared-transparent window (e.g., KBr or NaCl plate).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the window.

-

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is properly purged to minimize atmospheric water and CO₂ interference.

-

Set the desired spectral range (e.g., 4000-400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans (e.g., 16-32) for both the background and sample spectra.

-

-

Data Acquisition:

-

Collect a background spectrum using a clean, empty sample holder or a clean IR window.

-

Place the sample-coated window in the sample holder and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in threonine.

-

Compare the fingerprint region of the spectrum with reference spectra of the known threonine isomers for identification.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a solid threonine isomer sample.

Methodology:

-

Sample Preparation:

-

Place a small amount of the solid threonine isomer onto a microscope slide or into a capillary tube.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Set the laser power, acquisition time, and number of accumulations to achieve a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered Raman signal using a high-sensitivity detector.

-

-

Data Analysis:

-

Identify the Raman shifts corresponding to the vibrational modes of the threonine isomer.

-

Compare the obtained spectrum with reference spectra of the known isomers for identification. For enantiomeric differentiation, a Raman Optical Activity (ROA) setup would be required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a threonine isomer in solution.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the threonine isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved. A small amount of a reference standard like DSS or TSP can be added for chemical shift referencing.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and match the probe to the appropriate frequency.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, potentially using proton decoupling to simplify the spectrum.

-

For more detailed structural analysis, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Assign the signals to the respective protons and carbons in the molecule.

-

Analyze the chemical shifts and coupling constants to determine the stereochemistry.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate and identify the four threonine isomers in a mixture.

Methodology:

-

Sample Preparation:

-

Dissolve the sample containing the threonine isomers in a suitable solvent compatible with the mobile phase.

-

Filter the sample to remove any particulate matter.

-

For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.

-

-

LC System Setup:

-

Equip the HPLC or UPLC system with a chiral column capable of separating the threonine isomers.

-

Prepare the mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol).

-

Set up a gradient or isocratic elution method to achieve optimal separation.

-

Set the column temperature and flow rate.

-

-

MS System Setup:

-

Couple the LC system to a mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

Optimize the ion source parameters (e.g., electrospray voltage, gas flows, and temperature).

-

Set the mass spectrometer to acquire data in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire the chromatogram and mass spectra.

-

Identify the isomers based on their retention times and mass-to-charge ratios.

-

Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated from standards.

-

Logical Workflow and Signaling Pathways

Workflow for Threonine Isomer Identification

The following diagram illustrates a logical workflow for the comprehensive identification of a threonine isomer using the spectroscopic techniques described.

Caption: A logical workflow for the identification of threonine isomers.

Metabolic and Signaling Pathways

L-threonine is a well-known proteinogenic amino acid involved in numerous metabolic and signaling pathways. The roles of the other isomers are less understood but are areas of active research.

L-Threonine Metabolism: L-threonine is metabolized in mammals primarily through two pathways: conversion to pyruvate (B1213749) via threonine dehydrogenase and conversion to α-ketobutyrate. It also serves as a precursor for the synthesis of other molecules like glycine (B1666218).

Serine/Threonine Kinase Signaling: L-Threonine, upon phosphorylation, plays a crucial role in signal transduction. Serine/threonine kinases are a major class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by phosphorylating serine or threonine residues on their target proteins.

Metabolism of Other Isomers:

-

L-allo-threonine: This isomer can be acted upon by enzymes like L-allo-threonine aldolase, which catalyzes its conversion to glycine and acetaldehyde. It is a known metabolite in organisms like E. coli.

-

D-allo-threonine: This isomer is used in biochemical research to study metabolic pathways and enzyme functions.

-

D-threonine: While not incorporated into proteins in higher organisms, D-amino acids, including D-threonine, are found in some bacteria and have been detected in mammals, suggesting potential, though not fully elucidated, biological roles.

The following diagram illustrates the primary metabolic fates of L-threonine and L-allo-threonine.

Caption: Simplified metabolic pathways of L-threonine and L-allo-threonine.

Conclusion

The accurate identification of threonine isomers is a critical analytical challenge with significant implications for research and development. This guide has outlined the key spectroscopic techniques—vibrational, terahertz, NMR, and mass spectrometry—that can be employed to differentiate these stereoisomers. By combining these powerful analytical methods and following the detailed protocols provided, researchers can confidently identify and quantify the specific threonine isomers present in their samples, paving the way for a deeper understanding of their distinct biological roles and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Utilizing DL-Threonine in Cell Culture Media Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied in cell culture media. It plays a critical role in protein synthesis and cellular metabolism. L-Threonine is the biologically active stereoisomer incorporated into polypeptides. DL-Threonine, a racemic mixture of D-Threonine and L-Threonine, is often considered a more cost-effective alternative for large-scale cell culture applications. This document provides detailed application notes and protocols for the evaluation and use of this compound in formulating cell culture media for recombinant protein production, with a primary focus on Chinese Hamster Ovary (CHO) cells.

While L-Threonine is directly utilized by cells for protein synthesis and other metabolic functions, the D-isomer is generally considered to be metabolically inactive or to have minimal impact on cellular processes. Mammalian cells possess D-amino acid oxidase (DAO), an enzyme that can metabolize D-amino acids into their corresponding α-keto acids. In the case of D-Threonine, this would be α-ketobutyrate, which can then be converted to propionyl-CoA and enter the tricarboxylic acid (TCA) cycle. However, the expression and activity of DAO in CHO cells are typically low, suggesting that the metabolic impact of D-Threonine is likely negligible in most bioprocessing applications.

These application notes provide a framework for empirically determining the suitability of this compound as a substitute for L-Threonine in a given cell line and process.

Data Presentation

The following tables present representative data from a comparative study evaluating the performance of a recombinant CHO cell line in a fed-batch process using media formulated with either L-Threonine or this compound. The concentration of this compound was double that of L-Threonine to provide an equimolar amount of the L-isomer.

Table 1: Impact of L-Threonine vs. This compound on Cell Growth and Viability

| Culture Day | L-Threonine - Viable Cell Density (x 10^6 cells/mL) | This compound - Viable Cell Density (x 10^6 cells/mL) | L-Threonine - Viability (%) | This compound - Viability (%) |

| 0 | 0.5 | 0.5 | 99 | 99 |

| 2 | 2.1 | 2.0 | 98 | 98 |

| 4 | 8.5 | 8.3 | 97 | 97 |

| 6 | 15.2 | 14.9 | 96 | 95 |

| 8 | 18.5 | 18.2 | 94 | 93 |

| 10 | 19.8 | 19.5 | 91 | 90 |

| 12 | 18.1 | 17.8 | 85 | 84 |

| 14 | 15.3 | 15.1 | 78 | 77 |

Table 2: Comparison of Specific Growth Rate and Recombinant Protein Titer

| Parameter | L-Threonine | This compound |

| Maximum Specific Growth Rate (µ_max, day⁻¹) | 0.35 | 0.34 |

| Final Recombinant Protein Titer (g/L) | 4.8 | 4.7 |

| Specific Productivity (qP, pg/cell/day) | 35 | 34 |

Signaling Pathways and Metabolic Fates

The diagrams below illustrate the metabolic fate of L-Threonine and the probable, less significant pathway for D-Threonine in mammalian cells.

Application Notes and Protocols for DL-Threonine in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic significance of DL-Threonine and detailed protocols for its investigation in metabolic studies. Threonine, an essential amino acid, plays a critical role in protein synthesis, lipid metabolism, and nervous system function.[1][2] Understanding its metabolic pathways is crucial for research in nutrition, disease pathology, and drug development.

Metabolic Pathways of Threonine

Threonine is metabolized through several key pathways, primarily involving its degradation and its role as a precursor for other essential molecules.

-

Threonine Dehydrogenase Pathway: In this pathway, L-threonine is oxidized by threonine dehydrogenase to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase to yield glycine (B1666218) and acetyl-CoA.[1][3] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production.[1]

-

Threonine Deaminase/Dehydratase Pathway: Threonine can also be deaminated by threonine deaminase (or dehydratase) to produce α-ketobutyrate and ammonia. α-Ketobutyrate can be further metabolized to propionyl-CoA, which also enters the TCA cycle. In humans, the gene for threonine dehydrogenase is an inactive pseudogene, making the threonine dehydratase pathway the primary route for its catabolism.

-

Precursor for Glycine and Serine Synthesis: Threonine metabolism is a significant source of glycine, an important neurotransmitter and a key component in one-carbon metabolism. Threonine's metabolic pathways are also interconnected with serine synthesis.

Signaling Pathways Involving Threonine Metabolism

Threonine metabolism influences and is regulated by several key signaling pathways, impacting cellular processes like lipid metabolism and cell growth.

-

PPARγ Signaling Pathway: Threonine plays a role in lipid metabolism by regulating the PPARγ signaling pathway, which helps to reduce triglyceride accumulation in the liver and control overall lipid metabolism.

-

MAPK and TOR Signaling Pathways: As a nutritional modulator, threonine influences the intestinal immune system through the mitogen-activated protein kinase (MAPK) and the target of rapamycin (B549165) (TOR) signaling pathways. These pathways are crucial for cell growth and proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data related to threonine metabolism from various studies.

Table 1: Threonine Turnover and Gluconeogenesis in Rats

| Condition (Rat Model) | Threonine Turnover Rate (μmol/min per kg body wt.) | Equilibrium Specific Activity of Glucose (% of Threonine) |

| 1-day Starved | 5.79 ± 1.00 | 1.42 |

| 3-day Starved | 11.67 ± 1.43 | 2.90 |

| Diabetic (1-day starved) | 13.35 ± 1.85 | Higher than non-diabetic |

| Data adapted from studies on gluconeogenesis from threonine in rats. |

Table 2: Effect of Phosphate (B84403) Concentration on L-Threonine Production in E. coli

| Initial Phosphate Concentration (g/L) | Maximum Biomass (OD600) | L-Threonine Production (g/L) | Glucose to Threonine Conversion Rate (%) |

| 4.8 | 56 | 42.3 | - |

| 9.8 | - | - | 45.4 |

| 24.8 | - | - | 27.9 |

| Data from metabolic flux analysis in E. coli. |

Experimental Protocols

Detailed methodologies for key experiments in this compound metabolic studies are provided below.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the metabolic stability of a compound, such as a this compound derivative, in the presence of liver microsomal enzymes.

Objective: To determine the rate of metabolism of this compound by liver enzymes.

Materials:

-

This compound

-

Human or other species liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (ice-cold, for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding this compound and the NADPH regenerating system to the pre-incubated microsomes.

-

Incubate the reaction mixture at 37°C with constant shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot to precipitate proteins.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Collect the supernatant and analyze it by LC-MS/MS to quantify the remaining parent compound (this compound) and identify any potential metabolites.

Protocol 2: Threonine Dehydrogenase (TDH) Enzyme Assay

This protocol describes a colorimetric assay to measure the activity of Threonine Dehydrogenase (TDH), a key enzyme in one of the major threonine degradation pathways.

Objective: To quantify the enzymatic activity of TDH in a sample.

Principle: The assay is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction. The resulting formazan (B1609692) is a water-soluble compound with an absorption maximum at 492 nm. The intensity of the red color formed is proportional to the TDH activity.

Materials:

-

Sample containing TDH (e.g., cell lysate, purified enzyme)

-

TDH Assay Solution (containing INT and other coupling enzymes)

-

10x TDH Substrate (L-Threonine)

-

10x Sample Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 492 nm

Procedure:

-

Prepare samples in 1x Sample Buffer.

-

Add the prepared samples to the wells of a 96-well plate.

-

Add the TDH Assay Solution to each well.

-

Initiate the reaction by adding 1x TDH Substrate to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the TDH activity based on the change in absorbance over time, relative to a standard curve if applicable.

Protocol 3: Metabolic Flux Analysis of Threonine Metabolism using Stable Isotope Labeling

This protocol provides a framework for quantitative analysis of threonine metabolic pathways using stable isotope-labeled substrates.

Objective: To quantify the flow of metabolites (flux) through the threonine biosynthesis and degradation pathways.

Materials:

-

Cell culture or microbial fermentation system

-

Stable isotope-labeled substrate (e.g., 13C-glucose or 15N-aspartate)

-

Metabolite extraction solution (e.g., cold methanol/water mixture)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Culture cells or microorganisms in a defined medium containing the stable isotope-labeled substrate.

-

Harvest the cells at a specific growth phase (e.g., mid-logarithmic phase).

-

Quench metabolic activity rapidly (e.g., by adding cold methanol).

-

Extract intracellular metabolites using a suitable extraction solvent.

-

Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the mass isotopomer distribution of threonine and its related metabolites.

-

Calculate the metabolic flux distribution by fitting the experimental labeling data to a stoichiometric model of the metabolic network. Software like Lingo or other metabolic modeling tools can be used for this step.

References

Application Notes and Protocols for the Incorporation of DL-Threonine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: DL-Threonine as a Building Block

This compound, a racemic mixture of D-Threonine and L-Threonine, presents unique opportunities and challenges in peptide synthesis. While the incorporation of specific D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation, the use of a DL-racemic mixture introduces stereochemical diversity into the resulting peptide library.[1] Threonine possesses two chiral centers (the α-carbon and the β-carbon), resulting in four possible stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine.[][3] When using this compound, the primary challenge lies in the formation of diastereomeric peptides, which require robust analytical and purification methods for separation and characterization.[4][5]

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), with a focus on managing the resulting stereochemical complexity.

Key Considerations and Challenges

The primary challenges associated with the use of this compound in peptide synthesis include:

-

Diastereomer Formation: The coupling of a this compound mixture to a chiral peptide chain will result in the synthesis of two diastereomeric peptides at each incorporation site. These diastereomers will have different physicochemical properties, which can aid in their separation but also complicates analysis.

-

Racemization/Epimerization: The activation of the carboxylic acid of the amino acid for coupling can lead to epimerization at the α-carbon, particularly when using certain coupling reagents or basic conditions. This can further increase the complexity of the resulting peptide mixture.

-

Steric Hindrance: The β-branched side chain of threonine can cause steric hindrance, potentially leading to slower and less efficient coupling reactions. This may necessitate the use of more potent coupling reagents and longer reaction times.

-

Purification: The separation of the resulting diastereomeric peptides is a critical and often challenging step, typically requiring high-resolution chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical to ensure efficient incorporation of the sterically hindered this compound and to minimize racemization. The following table summarizes common coupling reagents used in SPPS and their general characteristics for difficult couplings.

| Coupling Reagent | Additive | Activation Time | Relative Cost | Racemization Risk | Typical Efficiency for Hindered Couplings |

| DIC/HOBt | HOBt | 5-10 min | Low | Moderate | 85-95% |

| HBTU/DIPEA | - | 2-5 min | Medium | Low-Moderate | 90-98% |

| HATU/DIPEA | - | 2-5 min | High | Low | >95% |

DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodology. Adjustments are included to address the specific challenges of incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide incorporating a this compound residue.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-DL-Thr(tBu)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent solution (e.g., HATU/DIPEA in DMF)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.